3-Cyano-2,4-dichlorobenzoic acid
Overview
Description
3-Cyano-2,4-dichlorobenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of cyano and dichloro functional groups attached to the benzene ring. This compound has a molecular formula of C8H3Cl2NO2 and a molecular weight of 216.02 g/mol . It is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nitration of 2,4-dichlorobenzoic acid followed by reduction and subsequent cyanation
Industrial Production Methods
In industrial settings, the production of 3-Cyano-2,4-dichlorobenzoic acid may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-2,4-dichlorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano and dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used to facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can have different functional groups attached to the benzene ring .
Scientific Research Applications
3-Cyano-2,4-dichlorobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyano-2,4-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The cyano and dichloro groups can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may inhibit certain enzymes and disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic Acid: Similar in structure but lacks the cyano group.
3-Cyano-4-chlorobenzoic Acid: Similar but has only one chlorine atom.
Uniqueness
3-Cyano-2,4-dichlorobenzoic acid is unique due to the presence of both cyano and dichloro groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,4-dichloro-3-cyanobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-2H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXAKISAXHNZEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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